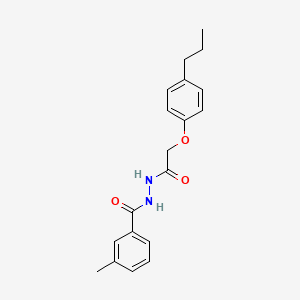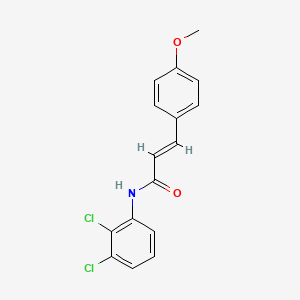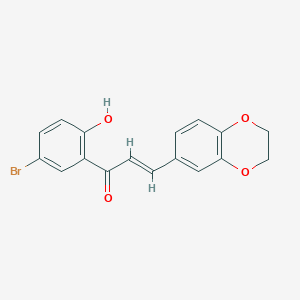![molecular formula C18H15N3O4 B11690226 N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide](/img/structure/B11690226.png)
N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds such as phthalimide and its derivatives. The final product is obtained through a series of purification steps, including recrystallization and chromatography, to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Phthaloylglycine: Another phthalimide derivative with similar structural features.
Phthalimide acetyl chloride: A related compound used in organic synthesis.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: A stereoisomer with comparable chemical properties.
Uniqueness
N’-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of the benzohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H15N3O4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
N'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C18H15N3O4/c1-11-5-4-6-12(9-11)16(23)20-19-15(22)10-21-17(24)13-7-2-3-8-14(13)18(21)25/h2-9H,10H2,1H3,(H,19,22)(H,20,23) |
Clave InChI |
LYCDVOWZJAEPAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)


![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)

![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)

![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
